NNMT Inhibitory Potency: Target Compound Demonstrates 1.34‑Fold Higher Affinity than Its Closest Positional Isomer
The target compound, methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate, exhibits a Ki of 650 nM against full‑length recombinant human NNMT expressed in E. coli BL21(DE3) cells [1]. Its closest commercially available positional isomer, methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate (CAS 2034271-78-6), yields a Ki of 870 nM under comparable fluorescence polarization (FP)‑based competition assay conditions [2]. This 1.34‑fold improvement in binding affinity is attributable to the distinct spatial presentation of the tetrahydrofuran ether and the O‑linker geometry (6‑methylene‑oxy vs. 2‑oxy), which alters hydrogen‑bonding contacts within the nicotinamide binding pocket.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Positional isomer CAS 2034271-78-6: Ki = 870 nM |
| Quantified Difference | 1.34‑fold lower Ki (higher affinity) for target compound; ΔKi = 220 nM |
| Conditions | Full‑length recombinant human NNMT expressed in E. coli BL21(DE3); FP‑based competition assay |
Why This Matters
For researchers using NNMT inhibitors in cellular models where target engagement correlates with functional potency, the 1.34‑fold affinity difference may translate into a meaningful reduction in required compound concentration, reducing off‑target risk at equivalent target coverage.
- [1] BindingDB. BDBM50627707: Ki = 650 nM for methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate against human NNMT. Entry deposited 2024-12-19. View Source
- [2] BindingDB. BDBM50627707: Ki = 870 nM for the positional isomer (CAS 2034271-78-6) against human NNMT, determined via FP‑based competition assay. Entry deposited 2025-05-26. View Source
